1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Overview
Description
Preparation Methods
The synthesis of 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone can be compared with other similar compounds, such as:
2-acetyl-1,4,5,6-tetrahydropyridine: This compound has a similar structure but differs in the position of the acetyl group.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound contains a boronic acid ester group, which imparts different chemical properties. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Biological Activity
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone (CAS Number: 7032-12-4) is a chemical compound characterized by its tetrahydropyridine ring structure and an ethanone substituent. This compound has garnered attention in various fields of research due to its notable biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₇H₁₁NO
- Molecular Weight : 125.17 g/mol
- Structure : The compound features a cyclic structure that contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate various biological pathways, leading to diverse pharmacological effects. Notably, the compound has been studied for its potential as an efflux pump inhibitor against bacterial strains such as Mycobacterium tuberculosis, suggesting its utility in enhancing the efficacy of existing antibiotics by mitigating drug resistance mechanisms.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been specifically noted for its effectiveness against Mycobacterium tuberculosis, which is crucial given the rising concerns regarding antibiotic resistance.
2. GABAc Receptor Modulation
The compound has been utilized in studies involving GABAc receptors in retinal ganglion cells. Its application in this context aids in understanding the role of inner retinal inhibition, which is vital for visual processing.
3. Drug Metabolism Interaction
Investigations into the compound's interaction with drug metabolism proteins have revealed that it can influence the pharmacokinetics of co-administered drugs. This property enhances the therapeutic efficacy of these drugs by modulating their absorption and distribution.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique characteristics:
Compound Name | Structure/Characteristics | Uniqueness |
---|---|---|
2-acetyl-1,4,5,6-tetrahydropyridine | Similar structure but acetyl group at a different position | Variability in reactivity due to position of substituent |
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | Contains a boronic acid ester group | Different chemical properties due to boron functionality |
6-acetyl-2,3,4,5-tetrahydropyridine | Acetyl group at the 6-position | Distinct reactivity patterns compared to this compound |
This table emphasizes how variations in substituents and ring structures can lead to significant differences in chemical behavior and biological activity.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- A study focusing on its antibacterial properties demonstrated that the compound significantly inhibited the growth of Mycobacterium tuberculosis strains under laboratory conditions.
- Another investigation revealed that when applied to retinal ganglion cells, it effectively blocked GABAc receptors. This finding has implications for understanding visual processing and potential therapeutic applications in retinal diseases.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARDEIUMYGPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391047 | |
Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7032-12-4 | |
Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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